N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide
CAS No.: 899967-36-3
Cat. No.: VC4189752
Molecular Formula: C21H18N6O4
Molecular Weight: 418.413
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899967-36-3 |
|---|---|
| Molecular Formula | C21H18N6O4 |
| Molecular Weight | 418.413 |
| IUPAC Name | N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methyl-3-nitrobenzamide |
| Standard InChI | InChI=1S/C21H18N6O4/c1-12-7-8-15(9-13(12)2)26-19-17(10-23-26)21(29)25(11-22-19)24-20(28)16-5-4-6-18(14(16)3)27(30)31/h4-11H,1-3H3,(H,24,28) |
| Standard InChI Key | DFKCJIUNHRQGII-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C |
Introduction
Synthesis and Chemical Reactions
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves complex organic reactions. Key steps may include:
-
Coupling Reactions: The use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form amide bonds.
-
Solvent Selection: Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are commonly used due to their ability to dissolve a wide range of organic compounds and facilitate reactions.
Biological Activity
Pyrazolo[3,4-d]pyrimidine derivatives are known for their diverse biological activities, including anticancer and antimicrobial properties. The mechanism of action often involves interaction with specific cellular targets such as enzymes or receptors, leading to modulation of their activity and subsequent biological effects.
Research Findings and Applications
While specific research findings on N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide are not available, related compounds have shown potential in therapeutic areas. For instance, compounds with similar structures have been explored for their anticancer properties by inhibiting kinases involved in cancer progression.
| Compound | Biological Activity | Potential Applications |
|---|---|---|
| Related Pyrazolo[3,4-d]pyrimidines | Anticancer, Antimicrobial | Cancer Treatment, Infectious Diseases |
| N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide | Potential anticancer or antimicrobial activity based on structural similarities | Therapeutic areas similar to related compounds |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume